
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol It is characterized by the presence of a fluoro group and a trifluoromethoxyphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid typically involves the introduction of the fluoro and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the use of fluorinating agents and trifluoromethylating reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biphenyl derivatives .
Scientific Research Applications
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common and can provide distinct advantages in specific applications, such as increased stability and enhanced binding properties .
Biological Activity
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest due to its potential biological activities. The incorporation of trifluoromethyl and fluoro groups in organic compounds often enhances their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and a comprehensive analysis of its mechanisms of action.
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C15H11F4O3
- CAS Number : 1261864-95-2
The presence of fluorine atoms significantly alters the electronic properties of the compound, which can affect its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated compounds, including derivatives similar to this compound.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC). For example, compounds with trifluoromethyl substituents have shown MIC values as low as 1 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 1 - 2 |
Trifluoromethyl derivatives | E. faecalis | 1 |
Control (Vancomycin) | S. aureus | 0.5 |
Fluorinated compounds often disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioactivity .
Anti-inflammatory Activity
Fluorinated benzoic acids have also been studied for their anti-inflammatory properties. The incorporation of fluorine atoms can improve binding affinity to cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Study: Inhibition of Cyclooxygenase
In a study examining various benzoic acid derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced inhibition of cyclooxygenase enzymes compared to their non-fluorinated counterparts . This suggests a potential application in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of fluorinated compounds is another area of active research. Fluorinated benzoic acids have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
Research Findings
In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For instance, a related compound was found to exhibit significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range .
Properties
IUPAC Name |
2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWAFXBXQOAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681368 |
Source
|
Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261864-95-2 |
Source
|
Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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